3-(1,3-Thiazol-2-yl)benzoic acid

Description

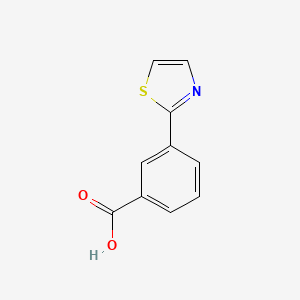

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-thiazol-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFSSABBFANDKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610558 |

Source

|

| Record name | 3-(1,3-Thiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847956-27-8 |

Source

|

| Record name | 3-(1,3-Thiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide on the Physicochemical Properties of 3-(1,3-Thiazol-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1,3-Thiazol-2-yl)benzoic acid is a heterocyclic compound featuring a thiazole ring linked to a benzoic acid moiety. This structural arrangement confers upon it a range of physicochemical properties that are of significant interest in the fields of medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The presence of the carboxylic acid group can influence the compound's solubility, acidity, and ability to form salts and esters, which are critical parameters in drug design and formulation.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(1,3-Thiazol-2-yl)benzoic acid, details standardized experimental protocols for their determination, and presents logical workflows for its characterization.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various chemical and biological systems. For 3-(1,3-Thiazol-2-yl)benzoic acid, a combination of experimental and computationally predicted data is available.

Quantitative Data Summary

The following table summarizes the known and predicted physicochemical properties of 3-(1,3-Thiazol-2-yl)benzoic acid. It is important to distinguish between experimentally determined values and those derived from computational models, as the latter provide estimations.

| Property | Value | Data Type | Reference/Source |

| Molecular Formula | C₁₀H₇NO₂S | - | [4] |

| Molecular Weight | 205.23 g/mol | Experimental | [5] |

| Physical Form | Solid | Experimental | [5] |

| Purity | ≥97% | Experimental | [5][6] |

| CAS Number | 847956-27-8 | - | [5] |

| XlogP (predicted) | 2.3 | Predicted | [7] |

| pKa (predicted) | ~4.2 (for the carboxylic acid) | Predicted | Based on benzoic acid[8] and electronic effects of the thiazole ring[3] |

| Melting Point | Not explicitly reported | - | - |

| Boiling Point | Not explicitly reported | - | - |

| Aqueous Solubility | Sparingly soluble (predicted) | Predicted | Based on benzoic acid solubility[9] and logP value |

Note: Predicted values are based on computational models and data from structurally similar compounds and should be confirmed by experimental analysis.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail the methodologies for key experiments.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity and identity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 3-(1,3-Thiazol-2-yl)benzoic acid is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used. Benzoic acid (melting point 121-123°C) can be used as a standard for calibration.[10]

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For a pure compound, this range is typically narrow.

Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of the molecule at different pH values, which affects its solubility, absorption, and biological activity.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of 3-(1,3-Thiazol-2-yl)benzoic acid is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25°C).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of Aqueous Solubility

Solubility is a critical factor for bioavailability and formulation development.

Methodology: Shake-Flask Method (OECD Guideline 105)

-

Equilibration: An excess amount of solid 3-(1,3-Thiazol-2-yl)benzoic acid is added to a known volume of purified water (or a specific buffer solution) in a flask.

-

Shaking: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the solid and liquid phases are separated by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method (OECD Guideline 107)

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of 3-(1,3-Thiazol-2-yl)benzoic acid is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships and experimental workflows for the physicochemical characterization of 3-(1,3-Thiazol-2-yl)benzoic acid.

Biological Significance

While specific biological activity data for 3-(1,3-Thiazol-2-yl)benzoic acid is not extensively documented in publicly available literature, the thiazole moiety is a well-established pharmacophore. Thiazole-containing compounds have demonstrated a wide array of biological activities, including:

-

Antimicrobial and Antifungal Activity: The thiazole ring is a core component of several antimicrobial drugs.[11]

-

Anti-inflammatory Activity: Certain thiazole derivatives have been shown to inhibit inflammatory pathways.[1]

-

Anticancer Activity: Thiazole-containing compounds have been investigated as potential anticancer agents, with some derivatives showing activity against various cancer cell lines.[1]

-

Nuclear Receptor Modulation: A structurally related phenyl-thiazolyl-benzoic acid derivative has been identified as an agonist for retinoic acid receptor (RAR) and retinoid X receptor (RXR), which are important targets in cancer therapy.[12]

The presence of the benzoic acid group can facilitate interactions with biological targets through hydrogen bonding and ionic interactions.[3] Further research is warranted to elucidate the specific biological targets and therapeutic potential of 3-(1,3-Thiazol-2-yl)benzoic acid.

Conclusion

3-(1,3-Thiazol-2-yl)benzoic acid is a compound of interest for which foundational physicochemical data is emerging. The provided summary of its properties, coupled with standardized experimental protocols, offers a solid framework for researchers and drug development professionals. The logical workflows presented can guide the systematic characterization of this and similar molecules. Given the established biological importance of the thiazole scaffold, further investigation into the bioactivity and therapeutic applications of this specific compound is a promising avenue for future research. The experimental determination of its melting point, pKa, solubility, and LogP will be crucial for advancing its potential applications.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. 3-[(1,3-Thiazol-2-yl)amino]benzoic acid | 1099057-19-8 | Benchchem [benchchem.com]

- 3. 4-(4-phenyl-1,3-thiazol-2-yl)benzoic Acid (320421-01-0) for sale [vulcanchem.com]

- 4. 3-(1,3-Thiazol-4-yl)benzoic acid | 1083368-99-3 | ITB36899 [biosynth.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 3-(1,3-Thiazol-2-yl)benzoic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]

- 7. PubChemLite - 3-(1,3-thiazol-2-yloxy)benzoic acid (C10H7NO3S) [pubchemlite.lcsb.uni.lu]

- 8. Benzoic acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Melting point standard 121-123°C analytical standard Benzoic acid [sigmaaldrich.com]

- 11. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist - PMC [pmc.ncbi.nlm.nih.gov]

3-(1,3-Thiazol-2-yl)benzoic acid molecular structure and weight

An In-depth Technical Guide on 3-(1,3-Thiazol-2-yl)benzoic acid

This technical guide provides a detailed overview of the molecular structure, properties, and potential biological significance of 3-(1,3-Thiazol-2-yl)benzoic acid, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

3-(1,3-Thiazol-2-yl)benzoic acid is a bifunctional molecule incorporating a benzoic acid moiety and a thiazole ring. The thiazole group, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a common scaffold in medicinal chemistry, known for a wide range of biological activities. The benzoic acid component provides a carboxylic acid functional group, which can participate in hydrogen bonding and salt formation, influencing the molecule's solubility and potential interactions with biological targets.

Quantitative Molecular Data

The key molecular properties of 3-(1,3-Thiazol-2-yl)benzoic acid are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₇NO₂S |

| Molecular Weight | 205.23 g/mol |

| CAS Number | 847956-27-8 |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Synonym | 2-(3-Carboxyphenyl)-1,3-thiazole |

Experimental Protocols: Synthesis of 3-(1,3-Thiazol-2-yl)benzoic acid

While a variety of methods exist for the synthesis of thiazole derivatives, the Hantzsch thiazole synthesis remains a fundamental and widely utilized protocol. This method typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 3-(1,3-Thiazol-2-yl)benzoic acid, a plausible approach would involve the reaction of a 3-(bromoacetyl)benzoic acid derivative with thioformamide.

Representative Protocol: Hantzsch Thiazole Synthesis

-

Preparation of Starting Materials:

-

3-(Bromoacetyl)benzoic acid: This starting material can be synthesized from 3-acetylbenzoic acid via bromination.

-

Thioformamide: This reagent is commercially available or can be synthesized from formamide.

-

-

Reaction Procedure:

-

In a round-bottom flask, dissolve 3-(bromoacetyl)benzoic acid (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add thioformamide (1 to 1.2 equivalents) to the solution.

-

The reaction mixture is then heated to reflux and stirred for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

-

Work-up and Purification:

-

The solvent is removed under reduced pressure.

-

The resulting crude product is dissolved in water and neutralized with a mild base, such as sodium bicarbonate, to precipitate the product.

-

The solid precipitate is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(1,3-Thiazol-2-yl)benzoic acid.

-

Potential Biological Activity and Signaling Pathways

Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research has shown that these compounds can interact with various biological targets, such as enzymes and receptors. For instance, some thiazole-containing molecules have been found to act as inhibitors of enzymes like topoisomerase II, leading to breaks in DNA strands, or as antagonists of specific cell surface receptors.

The diagram below illustrates a generalized workflow for investigating the biological activity of a novel thiazole compound like 3-(1,3-Thiazol-2-yl)benzoic acid.

Caption: Workflow for investigating the biological activity of a novel compound.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a thiazole-containing bioactive compound, acting as a receptor antagonist.

An In-depth Technical Guide to the Synthesis of 3-(1,3-Thiazol-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 3-(1,3-thiazol-2-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented in a two-step process, commencing with the bromination of a commercially available starting material, followed by the construction of the thiazole ring via the well-established Hantzsch thiazole synthesis. This document includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of 3-(1,3-thiazol-2-yl)benzoic acid can be efficiently achieved through a two-step reaction sequence. The first step involves the α-bromination of 3-acetylbenzoic acid to yield the key intermediate, 3-(2-bromoacetyl)benzoic acid. The subsequent step is the classical Hantzsch thiazole synthesis, where the α-bromoketone intermediate is reacted with a thioamide to form the desired thiazole ring.

Experimental Protocols

Step 1: Synthesis of 3-(2-bromoacetyl)benzoic acid

This procedure outlines the α-bromination of 3-acetylbenzoic acid using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator.

-

Materials:

-

3-acetylbenzoic acid

-

N-Bromosuccinimide (NBS)[1]

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-acetylbenzoic acid (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to obtain 3-(2-bromoacetyl)benzoic acid as a solid.

-

Step 2: Synthesis of 3-(1,3-Thiazol-2-yl)benzoic acid (Hantzsch Thiazole Synthesis)

This protocol describes the formation of the thiazole ring by reacting 3-(2-bromoacetyl)benzoic acid with thioformamide.[2][3][4]

-

Materials:

-

3-(2-bromoacetyl)benzoic acid

-

Thioformamide

-

Ethanol

-

Sodium bicarbonate

-

-

Procedure:

-

Dissolve 3-(2-bromoacetyl)benzoic acid (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add thioformamide (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 3-(1,3-thiazol-2-yl)benzoic acid.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 3-(1,3-thiazol-2-yl)benzoic acid and its intermediate. Please note that yields can vary based on reaction scale and optimization.

| Step | Reaction | Reactants | Solvent | Temperature | Time | Yield (%) |

| 1 | α-Bromination | 3-acetylbenzoic acid, NBS, BPO | CCl₄ | Reflux | 2-4 h | 70-85 |

| 2 | Hantzsch Thiazole Synthesis | 3-(2-bromoacetyl)benzoic acid, Thioformamide | Ethanol | Reflux | 3-6 h | 60-80 |

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of 3-(1,3-Thiazol-2-yl)benzoic acid.

References

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Thiazole-Containing Benzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. When integrated with a benzoic acid moiety, this scaffold gives rise to a class of molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of thiazole-containing benzoic acids, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity

Thiazole-containing benzoic acid derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various thiazole-containing benzoic acid derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of a compound that inhibits 50% of the cancer cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A-549 (Lung) | Varies (e.g., 48% inhibition at 5 µg/mL for compound 8c) | [1] |

| Bel7402 (Liver) | Low to no inhibition | [1] | |

| HCT-8 (Intestine) | Low to moderate inhibition | [1] | |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast) | 2.57 ± 0.16 (for compound 4c) | [2] |

| HepG2 (Liver) | 7.26 ± 0.44 (for compound 4c) | [2] | |

| Thiazole-integrated pyrrolotriazinone derivatives | MCF-7 (Breast) | Varies | [3] |

| A549 (Lung) | Varies | [3] | |

| HepG2 (Liver) | Varies | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.[4]

Materials:

-

96-well microplate

-

Cancer cell lines (e.g., A-549, MCF-7, HepG2)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Thiazole-containing benzoic acid derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[6]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the thiazole-containing benzoic acid derivatives. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).[7]

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[8]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4][6]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][6]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can also be used.[6]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Inhibition

A significant mechanism through which thiazole derivatives exert their anticancer effects is by inhibiting key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. One such critical pathway is the PI3K/AKT/mTOR pathway.[9] Thiazole derivatives have been shown to act as dual inhibitors of PI3K and mTOR, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.[10]

Antimicrobial Activity

Thiazole-containing benzoic acids have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Trisubstituted thiazole analogues | Staphylococcus aureus (Gram-positive) | 1.56 - 6.25 | [12] |

| Escherichia coli (Gram-negative) | Varies | [12] | |

| Thiazolidin-4-one derivatives | Pseudomonas aeruginosa | 0.09 - 0.18 | [13] |

| Escherichia coli | 0.09 - 0.18 | [13] | |

| N-(thiazol-2-yl)benzenesulfonamides | Staphylococcus aureus | 3.9 | [14] |

| Acinetobacter xylosoxidans | 3.9 | [14] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[15]

Materials:

-

96-well microtiter plate

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Thiazole-containing benzoic acid derivatives

-

Positive control (standard antibiotic)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.[16]

-

Serial Dilution: Perform serial two-fold dilutions of the thiazole-containing benzoic acid derivative in the broth medium directly in the wells of the microtiter plate.[17]

-

Inoculation: Inoculate each well with the standardized microbial suspension.[11]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[11]

-

MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.[11]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of great interest. Thiazole-containing benzoic acids have demonstrated potent anti-inflammatory properties in various in vitro and in vivo models.[18]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and 15-lipoxygenase (15-LOX).

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Benzimidazole-thiazole hybrids | COX-2 | 0.045 - 0.075 | [19] |

| 15-LOX | 1.67 - 6.56 | [19] | |

| Phenyl thiazole derivatives | Carrageenan-induced rat paw edema | Significant inhibition | [20] |

| Thiazole/oxazole substituted benzothiazoles | Carrageenan-induced rat paw edema | Most active compound showed better activity than reference drug | [21] |

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a classic and widely used method to screen for acute anti-inflammatory activity.[20]

Materials:

-

Wistar albino rats

-

Thiazole-containing benzoic acid derivatives

-

Carrageenan solution (1% in saline)

-

Standard anti-inflammatory drug (e.g., indomethacin, diclofenac sodium)

-

Plethysmometer

Procedure:

-

Animal Grouping and Fasting: Divide the rats into groups (control, standard, and test groups) and fast them overnight with free access to water.

-

Compound Administration: Administer the thiazole-containing benzoic acid derivatives orally or intraperitoneally to the test groups. The control group receives the vehicle, and the standard group receives the reference drug.

-

Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Conclusion

Thiazole-containing benzoic acids represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models warrants further investigation. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel drugs based on this important chemical framework. The ability of these compounds to modulate key signaling pathways, such as the PI3K/AKT/mTOR pathway, highlights the potential for targeted therapies with improved efficacy and reduced side effects. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting more extensive in vivo studies to validate their therapeutic potential. their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

- 8. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. woah.org [woah.org]

- 17. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 18. Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors : Oriental Journal of Chemistry [orientjchem.org]

- 19. Novel class of benzimidazole-thiazole hybrids: The privileged scaffolds of potent anti-inflammatory activity with dual inhibition of cyclooxygenase and 15-lipoxygenase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. wjpmr.com [wjpmr.com]

- 21. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

potential therapeutic targets of 3-(1,3-Thiazol-2-yl)benzoic acid

An In-depth Technical Guide on the Potential Therapeutic Targets of 3-(1,3-Thiazol-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1,3-Thiazol-2-yl)benzoic acid belongs to a class of thiazole-containing aromatic compounds that are of significant interest in medicinal chemistry. While direct biological data for this specific molecule is limited in publicly accessible literature, a comprehensive analysis of structurally related compounds, particularly thiazol-2-yl benzamide derivatives, strongly suggests that a primary and potent therapeutic target is Glucokinase (GK) . This guide consolidates the evidence for GK activation as a potential therapeutic mechanism, provides detailed experimental protocols for its evaluation, and outlines the associated signaling pathways. Other potential, less characterized activities of the broader thiazole chemical class, such as anticancer and antimicrobial effects, are also noted as areas for future investigation.

Primary Potential Therapeutic Target: Glucokinase (GK) Activation

Glucokinase is a key enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[1][2] The activation of GK is a promising therapeutic strategy for the treatment of type 2 diabetes mellitus (T2DM).[3][4] Research into a series of thiazole-2-yl benzamide derivatives, synthesized from benzoic acid, has shown their potential as GK activators.[3][4] These compounds bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose.[2] This leads to enhanced glucose metabolism and, in the pancreas, stimulates insulin secretion in a glucose-dependent manner.[1][2]

Evidence from Structurally Related Compounds

A study by Charaya et al. (2018) focused on the design, synthesis, and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators.[3][4] While 3-(1,3-Thiazol-2-yl)benzoic acid itself was not tested, this study provides the most direct evidence for the potential of this structural scaffold. The researchers synthesized a series of compounds and evaluated their in vitro GK activation. Several of these derivatives displayed significant activation of the enzyme.[3][4]

Quantitative Data for Structurally Related Thiazol-2-yl Benzamide Derivatives

The following table summarizes the in vitro glucokinase activation data for selected thiazol-2-yl benzamide derivatives from the aforementioned study. It is important to note that these are benzamide derivatives and not the benzoic acid itself. However, they share the core 3-(1,3-Thiazol-2-yl)benzoyl scaffold.

| Compound ID | Structure | In Vitro GK Activation (Activation Fold) |

| 1 | N-(4-chlorophenyl)-3-(thiazol-2-yl)benzamide | 1.48 |

| 2 | N-(4-methoxyphenyl)-3-(thiazol-2-yl)benzamide | 1.76 |

| 5 | N-(p-tolyl)-3-(thiazol-2-yl)benzamide | 1.52 |

| 8 | N-(4-ethylphenyl)-3-(thiazol-2-yl)benzamide | 1.83 |

Data extracted from Charaya et al., 2018.[3][4]

Signaling Pathways

Glucokinase Activation Pathway in Pancreatic β-Cells

Activation of glucokinase in pancreatic β-cells is the rate-limiting step for glucose-stimulated insulin secretion (GSIS). The pathway is initiated by the entry of glucose into the cell, followed by its phosphorylation by GK. This increases the ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium ions (Ca2+), which triggers the exocytosis of insulin-containing granules.[1][5]

Caption: Glucokinase signaling pathway in pancreatic β-cells.

Experimental Protocols

In Vitro Glucokinase Activation Assay

This protocol is adapted from methodologies used for screening GK activators.[3]

Objective: To determine the fold activation of glucokinase by a test compound in vitro.

Materials:

-

Recombinant human glucokinase

-

HEPES buffer (pH 7.4)

-

Glucose

-

Potassium chloride (KCl)

-

Magnesium chloride (MgCl2)

-

Dithiothreitol (DTT)

-

Adenosine triphosphate (ATP)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Test compound (e.g., 3-(1,3-Thiazol-2-yl)benzoic acid) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a final volume of 200 µL containing 25 mM HEPES (pH 7.4), 10 mM glucose, 25 mM KCl, 1 mM MgCl2, 1 mM DTT, 1 mM ATP, and 1 mM NAD+.

-

Add 2.5 U/mL of G6PDH to the reaction mixture.

-

Add 0.5 µg of recombinant glucokinase.

-

Add the test compound to a final concentration of 10 µM. For the control well, add an equivalent volume of DMSO.

-

Incubate the plate at room temperature for 3 minutes.

-

Measure the absorbance at 340 nm. The rate of increase in absorbance is proportional to the rate of NADH production, which is coupled to the phosphorylation of glucose by GK.

-

The GK activation fold is calculated as the ratio of the reaction rate in the presence of the test compound to the reaction rate in the control (DMSO).

Oral Glucose Tolerance Test (OGTT) in a Rodent Model

This protocol is a standard method for evaluating the in vivo efficacy of potential antidiabetic compounds.[3][6]

Objective: To assess the effect of a test compound on glucose tolerance in vivo.

Animals:

-

Male Wistar rats or C57BL/6J mice, fasted overnight (16-18 hours) with free access to water.

Materials:

-

Test compound (e.g., 3-(1,3-Thiazol-2-yl)benzoic acid)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Glucose solution (2 g/kg body weight)

-

Glucometer and test strips

Procedure:

-

Divide the fasted animals into groups (e.g., vehicle control, test compound group).

-

Record the initial blood glucose level (t=0 min) from a tail snip.

-

Administer the test compound or vehicle orally by gavage.

-

After 30 minutes, administer the glucose solution orally to all animals.

-

Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.

-

Plot the blood glucose concentration over time for each group. The efficacy of the compound is determined by its ability to lower the blood glucose levels and reduce the area under the curve (AUC) compared to the vehicle control group.

Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).

Other Potential Therapeutic Targets and Future Directions

The thiazole nucleus is a privileged scaffold in medicinal chemistry and has been associated with a wide range of biological activities.[1][2][5] While glucokinase activation is the most strongly supported potential target for 3-(1,3-Thiazol-2-yl)benzoic acid based on close structural analogs, other possibilities warrant investigation:

-

Anticancer Activity: Thiazole derivatives have been reported to exhibit anticancer properties through various mechanisms.[1][2][5] Additionally, some benzoic acid derivatives are known to inhibit histone deacetylases (HDACs), which are validated targets in oncology.

-

Antimicrobial Activity: The thiazole ring is present in numerous antimicrobial agents.[1] Further screening of 3-(1,3-Thiazol-2-yl)benzoic acid against a panel of bacterial and fungal strains could reveal potential utility in this area.

-

Anti-inflammatory Activity: Various thiazole-containing compounds have demonstrated anti-inflammatory effects.[1]

Conclusion

Based on the analysis of current literature, the most promising potential therapeutic target for 3-(1,3-Thiazol-2-yl)benzoic acid is glucokinase . The strong evidence from structurally similar benzamide derivatives suggests that this compound is a prime candidate for investigation as a glucokinase activator for the treatment of type 2 diabetes. The provided experimental protocols offer a clear path for the in vitro and in vivo validation of this hypothesis. Further research is warranted to synthesize and directly test 3-(1,3-Thiazol-2-yl)benzoic acid for its effects on glucokinase and to explore its potential in other therapeutic areas such as oncology and infectious diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 3. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glucokinase Activators for Diabetes Therapy: May 2010 status report - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mmpc.org [mmpc.org]

An In-Depth Technical Guide to 3-(1,3-Thiazol-2-yl)benzoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-(1,3-thiazol-2-yl)benzoic acid and its analogs represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The core structure, which features a thiazole ring linked to a benzoic acid moiety, serves as a privileged scaffold for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on quantitative data and detailed experimental protocols.

Synthesis of 3-(1,3-Thiazol-2-yl)benzoic Acid Derivatives

The synthesis of the 3-(1,3-thiazol-2-yl)benzoic acid core and its derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern on both the thiazole and the benzoic acid rings.

General Synthetic Approaches

One common method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 3-(1,3-thiazol-2-yl)benzoic acid derivatives, a key intermediate is a thioamide derivative of benzoic acid.

Another versatile method is through nucleophilic aromatic substitution . This approach involves reacting a halogenated thiazole with an aminobenzoic acid. For instance, 2-bromothiazole can be reacted with a meta-substituted aminobenzoic acid to yield the desired product.[1]

A general workflow for the synthesis of these derivatives is outlined below:

Caption: General workflow for Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives

The synthesis of these specific anticancer derivatives involves a multi-step process including esterification, oximation, hydrazinolysis, and condensation reactions.[2][3][4]

Materials:

-

Substituted anilines

-

Substituted phenacyl bromides

-

Thiosemicarbazide

-

Appropriate solvents (e.g., ethanol, acetic acid)

-

Condensing agents

Procedure:

-

Synthesis of 2-amino-4-phenylthiazole: A mixture of a substituted phenacyl bromide and thiosemicarbazide in ethanol is refluxed for several hours. The resulting solid is filtered, washed, and recrystallized to yield the 2-aminothiazole derivative.

-

Synthesis of the propanoic acid moiety: The 2-aminothiazole is reacted with a suitable propiolactone or acrylic acid derivative to introduce the propanoic acid side chain.

-

Further modifications: The acetylphenyl group can be introduced through Friedel-Crafts acylation of the phenylthiazole intermediate. The resulting ketone can be further modified, for example, by oximation with hydroxylamine hydrochloride.[2][3][4]

Biological Activities and Quantitative Data

Derivatives of 3-(1,3-thiazol-2-yl)benzoic acid have been investigated for a range of biological activities. The following sections summarize the key findings and present the available quantitative data in a structured format.

Anticancer Activity

A notable area of investigation for these compounds is their potential as anticancer agents. Certain derivatives have shown potent activity against various cancer cell lines, with proposed mechanisms including the inhibition of key signaling pathways.

Table 1: Anticancer Activity of 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Human Lung Adenocarcinoma Cells [2][3][4]

| Compound | Modification | IC50 (µM) |

| 21 | Oxime derivative | 5.42 |

| 22 | Oxime derivative | 2.47 |

| 25 | Carbohydrazide derivative | 8.05 |

| 26 | Carbohydrazide derivative | 25.4 |

| Cisplatin (Reference) | - | 11.71 |

These compounds have been suggested to target Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[2][3][4]

Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) Agonism

A specific derivative, 4-[4-(3-trifluoromethyl-phenyl)-thiazol-2-yl]-benzoic acid (PTB), has been identified as a potent agonist of both RXRα and RARα. These nuclear receptors form a heterodimer that plays a crucial role in cell differentiation and apoptosis.

Table 2: RAR/RXR Agonist Activity of PTB

| Assay | Parameter | Value |

| NB4 Cell Differentiation | EC50 | 0.95 µM |

The activation of the RAR/RXR signaling pathway by PTB induces the differentiation of acute promyelocytic leukemia (APL) cells.

Antimicrobial Activity

While specific data for 3-(1,3-thiazol-2-yl)benzoic acid derivatives is limited, the broader class of thiazole derivatives has demonstrated significant antimicrobial properties.

Table 3: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound Type | Organism | MIC (µg/mL) |

| Benzo[d]thiazole derivative | S. aureus | 50-75 |

| Benzo[d]thiazole derivative | E. coli | 50-75 |

| Benzo[d]thiazole derivative | A. niger | 75 |

| 2-Phenyl-1,3-thiazole derivative | S. aureus | 125-150 |

| 2-Phenyl-1,3-thiazole derivative | E. coli | 125-150 |

| 2-Phenyl-1,3-thiazole derivative | A. niger | 125-150 |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 3-(1,3-thiazol-2-yl)benzoic acid derivatives can be attributed to their interaction with various cellular signaling pathways.

RAR/RXR Signaling Pathway

The derivative PTB activates the RAR/RXR heterodimer. Upon ligand binding, the receptor complex undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating their transcription. These genes are involved in crucial cellular processes such as differentiation and apoptosis.[1]

Caption: Activation of RAR/RXR signaling by PTB.

EGFR and SIRT2 Inhibition

Certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been proposed to exert their anticancer effects by inhibiting EGFR and SIRT2.[2][3][4]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. Inhibition of EGFR by these thiazole derivatives would block these pro-growth signals.

-

SIRT2 Inhibition: Sirtuin 2 is a deacetylase that has been implicated in the regulation of cell cycle and tumorigenesis. Inhibition of SIRT2 can lead to cell cycle arrest and apoptosis.

Caption: EGFR and SIRT2 inhibition by thiazole derivatives.

Conclusion and Future Directions

The 3-(1,3-thiazol-2-yl)benzoic acid scaffold holds significant promise for the development of novel therapeutics. The derivatives discussed in this guide demonstrate potent and varied biological activities, highlighting the versatility of this chemical class. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. Furthermore, comprehensive pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies are crucial for advancing lead compounds into preclinical and clinical development. The exploration of novel synthetic methodologies will also be instrumental in generating diverse libraries of these compounds for high-throughput screening and drug discovery efforts.

References

- 1. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]

- 3. [PDF] Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR | Semantic Scholar [semanticscholar.org]

- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-(1,3-Thiazol-2-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-(1,3-Thiazol-2-yl)benzoic acid based on its chemical structure, which incorporates both a benzoic acid and a thiazole moiety.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~8.5 - 8.4 | Singlet | 1H | Ar-H (H2) |

| ~8.2 - 8.1 | Doublet | 1H | Ar-H (H6) |

| ~8.0 - 7.9 | Doublet | 1H | Thiazole-H (H5') |

| ~7.8 - 7.7 | Doublet | 1H | Thiazole-H (H4') |

| ~7.6 - 7.5 | Triplet | 1H | Ar-H (H5) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~158 | Thiazole-C (C2') |

| ~144 | Thiazole-C (C4') |

| ~135 | Ar-C (C1) |

| ~132 | Ar-C (C3) |

| ~131 | Ar-C (C6) |

| ~130 | Ar-C (C5) |

| ~129 | Ar-C (C2) |

| ~127 | Ar-C (C4) |

| ~122 | Thiazole-C (C5') |

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3100 | Medium | C-H stretch (Aromatic and Thiazole) |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600 | Medium | C=C stretch (Aromatic) |

| ~1550 | Medium | C=N stretch (Thiazole) |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid) |

| ~920 | Broad | O-H bend (Carboxylic acid dimer) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 205 | [M]⁺ |

| 188 | [M - OH]⁺ |

| 160 | [M - COOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Ionization Mode: Electron Ionization (EI)

Proposed Experimental Protocols

The following sections detail a plausible synthetic route for 3-(1,3-Thiazol-2-yl)benzoic acid and the general procedures for its spectroscopic characterization.

Synthesis of 3-(1,3-Thiazol-2-yl)benzoic acid

A potential synthetic route for 3-(1,3-Thiazol-2-yl)benzoic acid is the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings.

Reaction Scheme:

3-Formylbenzoic acid + Thiourea → 3-(2-Iminothiazol-4-yl)benzoic acid (intermediate) 3-(2-Iminothiazol-4-yl)benzoic acid + NaNO₂/H₂SO₄ → 3-(1,3-Thiazol-2-yl)benzoic acid

Step-by-Step Protocol:

-

Synthesis of 3-(2-Iminothiazol-4-yl)benzoic acid:

-

In a round-bottom flask, dissolve 3-formylbenzoic acid (1 equivalent) in ethanol.

-

Add thiourea (1 equivalent) to the solution.

-

Add a catalytic amount of a condensing agent, such as piperidine.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the intermediate product.

-

-

Diazotization and Deamination:

-

Suspend the crude 3-(2-iminothiazol-4-yl)benzoic acid in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30 minutes.

-

Slowly add this diazonium salt solution to a pre-heated (50-60 °C) solution of hypophosphorous acid.

-

Heat the reaction mixture at 80-90 °C until the evolution of nitrogen gas ceases.

-

Cool the mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-(1,3-Thiazol-2-yl)benzoic acid.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum would be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

The sample would be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source.

-

The sample would be introduced via a direct insertion probe.

-

The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions would be determined.

Workflow Visualization

The following diagram illustrates the proposed synthetic and characterization workflow for 3-(1,3-Thiazol-2-yl)benzoic acid.

A Technical Guide to the Solubility of 3-(1,3-Thiazol-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and experimental protocols for determining the solubility of 3-(1,3-Thiazol-2-yl)benzoic acid. Given the critical role of solubility in drug discovery and development, this document outlines the key factors influencing the solubility of organic compounds and presents a detailed methodology for its experimental determination.

Introduction to Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in the field of drug development. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation. Poor aqueous solubility can lead to low and variable bioavailability, hindering the development of promising therapeutic candidates. Therefore, a thorough understanding and accurate measurement of the solubility of a new chemical entity, such as 3-(1,3-Thiazol-2-yl)benzoic acid, is paramount.

Factors Influencing Solubility

The solubility of an organic compound is governed by a variety of intrinsic and extrinsic factors. The interplay of these factors determines the extent to which a compound will dissolve in a given solvent.

-

Polarity: The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar molecules tend to dissolve in polar solvents, while non-polar molecules dissolve in non-polar solvents.[1][2] The presence of polar functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, can increase a compound's solubility in polar solvents like water.[1][3]

-

Molecular Size and Structure: Generally, larger molecules have lower solubility compared to smaller molecules of a similar structure.[3][4] This is because more energy is required to overcome the intermolecular forces in the solid state of larger molecules.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[3][4] This is because higher temperatures provide more kinetic energy to the solvent molecules, enabling them to more effectively break apart the solute's intermolecular forces.[3][4]

-

pH of the Solution: For ionizable compounds, such as those containing acidic or basic functional groups, the pH of the solvent has a significant impact on solubility. 3-(1,3-Thiazol-2-yl)benzoic acid contains a carboxylic acid group, which is acidic. In a basic solution, this group will deprotonate to form a more polar and, therefore, more water-soluble carboxylate salt. Conversely, in an acidic solution, the compound will remain in its less soluble, neutral form.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[5][6]

Experimental Protocol: Shake-Flask Method

-

Preparation of Materials:

-

3-(1,3-Thiazol-2-yl)benzoic acid (solid powder)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO))

-

Glass vials with screw caps

-

Shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

-

Procedure:

-

Add an excess amount of solid 3-(1,3-Thiazol-2-yl)benzoic acid to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a shaker or rotator in a constant temperature bath (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[5] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

After the incubation period, allow the vials to stand to let the undissolved solid settle.[5]

-

To separate the saturated solution from the excess solid, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).[5]

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 3-(1,3-Thiazol-2-yl)benzoic acid in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.

-

-

Data Analysis:

-

Construct a calibration curve using standard solutions of 3-(1,3-Thiazol-2-yl)benzoic acid of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

High-Throughput Solubility Assays

For earlier stages of drug discovery where a large number of compounds need to be screened, kinetic solubility assays are often employed.[7][8] These methods are faster and require less compound than the shake-flask method.[9][10] A common approach involves preparing a concentrated stock solution of the compound in DMSO, which is then diluted into an aqueous buffer.[8][9] The formation of a precipitate can be detected by methods such as nephelometry (light scattering) or by filtering the solution and measuring the concentration of the dissolved compound using UV spectroscopy.[7][8] It is important to note that kinetic solubility values can sometimes overestimate the thermodynamic solubility because the rapid precipitation from a supersaturated DMSO solution may not represent a true equilibrium state.[11]

Data Presentation

The experimentally determined solubility data for 3-(1,3-Thiazol-2-yl)benzoic acid should be summarized in a clear and structured format to allow for easy comparison across different conditions.

Table 1: Solubility of 3-(1,3-Thiazol-2-yl)benzoic acid in Various Solvents

| Solvent | Temperature (°C) | pH | Solubility (µg/mL) | Solubility (µM) | Method |

| Deionized Water | 25 | ~ 6-7 | TBD | TBD | Shake-Flask |

| PBS | 25 | 7.4 | TBD | TBD | Shake-Flask |

| Simulated Gastric Fluid | 37 | 1.2 | TBD | TBD | Shake-Flask |

| Simulated Intestinal Fluid | 37 | 6.8 | TBD | TBD | Shake-Flask |

| Ethanol | 25 | N/A | TBD | TBD | Shake-Flask |

| DMSO | 25 | N/A | TBD | TBD | Shake-Flask |

TBD: To Be Determined N/A: Not Applicable

References

- 1. youtube.com [youtube.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Synthesis and Potential Applications of 3-(1,3-Thiazol-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the plausible synthetic pathway, characterization, and potential biological significance of 3-(1,3-Thiazol-2-yl)benzoic acid. While the specific discovery and a detailed historical account of this compound are not extensively documented in scientific literature, its structural motif, combining a thiazole ring and a benzoic acid moiety, positions it as a compound of interest for further investigation, particularly in the fields of medicinal chemistry and materials science. This document outlines a probable two-step synthesis, details the necessary experimental protocols, provides expected analytical data, and explores the potential therapeutic applications based on the known biological activities of structurally related thiazole derivatives.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] The thiazole nucleus is a core component of numerous FDA-approved drugs and a vast array of biologically active compounds, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6] The incorporation of a benzoic acid group can further modulate the physicochemical and pharmacological properties of the molecule, potentially enhancing its solubility, bioavailability, and interaction with biological targets.[7] 3-(1,3-Thiazol-2-yl)benzoic acid, therefore, represents a logical target for synthesis and biological evaluation.

This guide will focus on a proposed synthetic route, leveraging the well-established Hantzsch thiazole synthesis, and will provide the necessary technical details for its preparation and characterization in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of 3-(1,3-Thiazol-2-yl)benzoic acid can be logically approached through a two-step process starting from the commercially available 3-acetylbenzoic acid. The proposed pathway is as follows:

-

Step 1: α-Bromination of 3-Acetylbenzoic acid. The first step involves the selective bromination of the acetyl group's α-carbon to yield 3-(2-bromoacetyl)benzoic acid. This reaction is a standard procedure for the synthesis of α-haloketones, which are key precursors for the Hantzsch thiazole synthesis.[8][9]

-

Step 2: Hantzsch Thiazole Synthesis. The resulting 3-(2-bromoacetyl)benzoic acid is then reacted with a thioamide, in this case, a reagent that can provide the thiazole ring without a substituent at the 2-position, such as thioformamide or a related equivalent. This cyclization reaction forms the desired 3-(1,3-Thiazol-2-yl)benzoic acid.[10][11]

References

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpr.com [ijrpr.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 7. tandfonline.com [tandfonline.com]

- 8. [PDF] Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. | Semantic Scholar [semanticscholar.org]

- 9. zenodo.org [zenodo.org]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. synarchive.com [synarchive.com]

In Silico Prediction of 3-(1,3-Thiazol-2-yl)benzoic Acid Bioactivity: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of the novel small molecule, 3-(1,3-thiazol-2-yl)benzoic acid. In the absence of extensive experimental data, computational approaches are invaluable for hypothesis generation, target identification, and guiding future experimental validation.[1][2] This document outlines a systematic workflow encompassing ligand-based and structure-based methods to elucidate potential biological targets and mechanisms of action. Detailed protocols for key in silico experiments, including quantitative structure-activity relationship (QSAR) analysis, pharmacophore modeling, and molecular docking, are presented. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams. This guide is intended for researchers, scientists, and drug development professionals engaged in the early phases of drug discovery.[3][4]

Introduction

The process of bringing a new drug to market is lengthy, costly, and fraught with challenges, with a high attrition rate in clinical trials.[4] In silico drug discovery, or computer-aided drug design (CADD), has emerged as an indispensable tool to streamline this process by identifying promising drug candidates and optimizing their properties computationally before expensive and time-consuming laboratory synthesis and testing.[1][2] These computational methods can predict a molecule's bioactivity, toxicity, and pharmacokinetic properties, thereby accelerating the discovery pipeline.[2][5]

3-(1,3-Thiazol-2-yl)benzoic acid is a small molecule featuring a thiazole ring linked to a benzoic acid moiety. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7] Similarly, benzoic acid derivatives are utilized as antimicrobial agents and have shown anti-inflammatory and other therapeutic properties.[8][9] The combination of these two pharmacologically relevant scaffolds suggests that 3-(1,3-thiazol-2-yl)benzoic acid may possess interesting biological activities.

This guide outlines a hypothetical in silico investigation to predict the bioactivity of 3-(1,3-thiazol-2-yl)benzoic acid, providing a framework for its potential therapeutic applications.

In Silico Bioactivity Prediction Workflow

The prediction of bioactivity for a novel compound like 3-(1,3-thiazol-2-yl)benzoic acid involves a multi-step computational workflow. This workflow integrates various methodologies to build a comprehensive profile of the molecule's potential biological effects.[10]

Ligand-Based Approaches

Ligand-based drug design methods are employed when the three-dimensional structure of the biological target is unknown.[11] These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[12][13] These models can then be used to predict the activity of new, untested compounds.[1][14]

-

Data Collection: A dataset of structurally similar compounds with experimentally determined bioactivity data (e.g., IC50 or Ki values) against a specific target is compiled from databases like ChEMBL.[15]

-

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, and quantum-chemical descriptors.

-

Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that correlates the descriptors with the biological activity.[12]

-

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.[14] This ensures the model is robust and not overfitted to the training data.

-

Activity Prediction: The validated QSAR model is used to predict the bioactivity of 3-(1,3-thiazol-2-yl)benzoic acid.

| Parameter | Description | Predicted Value for 3-(1,3-Thiazol-2-yl)benzoic acid |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 221.24 g/mol |

| LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. | 2.85 |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | 1 |

| Hydrogen Bond Acceptors | The number of electronegative atoms with lone pairs of electrons. | 4 |

| Predicted Bioactivity (pIC50) | The negative logarithm of the half-maximal inhibitory concentration, as predicted by a hypothetical QSAR model for a kinase target. | 6.2 |

Table 1: Predicted Physicochemical Properties and Hypothetical QSAR-Based Bioactivity of 3-(1,3-Thiazol-2-yl)benzoic acid.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[11] Pharmacophore models can be used to screen large compound libraries for molecules that match the model and are therefore likely to be active.[11][16]

-

Conformational Analysis: A set of known active ligands is selected, and their conformational spaces are explored to generate a diverse set of low-energy conformers for each molecule.[16]

-

Feature Identification: Common chemical features, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings, are identified among the active compounds.[11]

-

Model Generation: The identified features are spatially arranged to create a 3D pharmacophore model that represents the key interaction points for biological activity.[17]

-

Model Validation: The pharmacophore model is validated by its ability to distinguish between known active and inactive compounds.

-

Virtual Screening: The validated model is used to screen a database of compounds, including 3-(1,3-thiazol-2-yl)benzoic acid, to identify those that fit the pharmacophore.

Structure-Based Approaches

Structure-based drug design methods are utilized when the 3D structure of the biological target is known.[18] These techniques involve studying the interaction between the ligand and its target at the atomic level.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[19][20] It is widely used to predict the binding mode and affinity of a small molecule to a protein target.[21]

-

Target Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of 3-(1,3-thiazol-2-yl)benzoic acid is generated and energy minimized.

-

Binding Site Definition: The active site of the protein is identified, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: A docking algorithm is used to sample different conformations and orientations of the ligand within the binding site.[22]

-

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein are then analyzed.[19]

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 |

| p38 MAP Kinase | 1A9U | -7.9 | Met109, Gly110, Lys53 |

| Glucokinase | 3IMX | -7.2 | Arg63, Asn204, Glu256 |

Table 2: Predicted Molecular Docking Results for 3-(1,3-Thiazol-2-yl)benzoic acid against Potential Targets.

Conclusion